3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[[2-(4-fluorophenyl)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c24-16-12-10-15(11-13-16)14-20(27)26-21-18-8-4-5-9-19(18)29-22(21)23(28)25-17-6-2-1-3-7-17/h1-13H,14H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNADNFNEFGBGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Acetamido Linkage Formation: The acetamido group is formed by reacting the intermediate with acetic anhydride in the presence of a base like pyridine.
Final Coupling: The final step involves coupling the benzofuran derivative with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the acetamido group using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the benzofuran core.
Reduction: Reduced forms of the acetamido group, potentially leading to amine derivatives.
Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
Anticancer Applications
Benzofuran derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that modifications to the benzofuran structure can significantly enhance cytotoxicity against various cancer cell lines.
Mechanism of Action:
- The compound exhibits its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that benzofuran derivatives can target the AKT signaling pathway, leading to reduced cell growth in lung adenocarcinoma cells (A549) and other cancer types .
- The presence of halogen substituents, such as fluorine, on the N-phenyl ring is believed to enhance hydrophobic interactions, increasing the compound's binding affinity to its biological targets .
Case Study: Efficacy Against Lung Cancer
In a study examining a series of benzofuran derivatives, one compound demonstrated significant inhibition of cancerous cell replication at an IC50 value of 16.4 μM. The introduction of specific substituents was shown to improve selective inhibition of protein kinases associated with tumor growth .
Antiviral Applications
The compound has also been investigated for its antiviral properties, particularly against hepatitis C virus (HCV). The structural attributes of benzofurans make them suitable candidates for antiviral drug development.
Research Findings:
- A patent describes methods utilizing substituted benzofuran compounds for treating viral infections, highlighting their potential effectiveness against HCV .
- The mechanism involves targeting viral replication processes and inhibiting viral entry into host cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of benzofuran derivatives.
Key Insights:
- The introduction of various functional groups affects the biological activity significantly. For example, compounds with electron-donating groups at specific positions on the benzofuran scaffold show enhanced anticancer activity due to improved interactions with target proteins .
- Comparative studies have indicated that certain substitutions lead to increased potency and selectivity against cancer cells while minimizing toxicity to normal cells.
Data Tables
The following table summarizes key findings related to the anticancer activity of various benzofuran derivatives:
| Compound Name | Target Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Lung Cancer | 16.4 | AKT pathway inhibition |
| Compound B | Breast Cancer | 1.136 | PLK1 inhibition |
| Compound C | Prostate Cancer | 0.43 | Tubulin polymerization inhibition |
Mechanism of Action
The mechanism of action of 3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) 3-Chloro-N-phenyl-phthalimide ()
- Core Structure : Phthalimide (isoindoline-1,3-dione) vs. benzofuran.
- Substituents : Chlorophenyl vs. fluorophenylacetamido.
- Key Differences :
- The phthalimide core lacks the oxygen heteroatom in the fused ring system present in benzofuran, reducing planarity and altering electronic properties.
- Chlorine vs. fluorine substituents: Chlorine’s larger atomic radius and lower electronegativity may reduce metabolic stability compared to fluorine .
b) 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
- Core Structure : Thiazole vs. benzofuran.
- Substituents : Multiple fluorophenyl groups and a triazole-pyrazole hybrid side chain vs. a single fluorophenylacetamido group.
- Key Differences: Thiazole’s sulfur atom enhances π-stacking interactions, whereas benzofuran’s oxygen may improve solubility.
c) N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide ()
- Core Structure : Indole vs. benzofuran.
- Substituents: Chlorophenoxyacetamido vs. fluorophenylacetamido.
- Key Differences: Indole’s nitrogen atom enables stronger intermolecular interactions (e.g., with receptors) compared to benzofuran’s oxygen. Chlorophenoxy vs. fluorophenyl: The ether linkage in may increase conformational flexibility but reduce lipophilicity relative to the fluorophenyl group .
Substituent Effects on Physicochemical Properties
Notes: LogP values estimated using fragment-based methods; solubility inferred from crystallization solvents.
Biological Activity
3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran class of compounds, which have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core, which is known for its ability to interact with various biological targets.
Anticancer Properties
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study found that benzofuran derivatives with specific substitutions demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Antiproliferative Activity of Related Benzofuran Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 1.136 | Induces apoptosis via caspase activation |
| Compound B | 2.500 | Inhibits topoisomerase II activity |
| Compound C | 5.000 | Disrupts microtubule formation |
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have also been explored. Compounds with fluorinated phenyl groups have shown enhanced antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the fluorine atom increases lipophilicity, enhancing cellular uptake and bioavailability .
Table 2: Minimum Inhibitory Concentrations (MIC) of Fluoroaryl-Benzofuran Derivatives
| Compound | MIC (µM) | Bactericidal Concentration (MBC) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzofuran scaffold significantly influence biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances the compound's potency by increasing its interaction with biological targets .
Key Findings:
- Fluorine Substitution: Enhances lipophilicity and biological availability.
- Acetamido Group: Contributes to the overall stability and solubility of the compound.
- Benzofuran Core: Essential for anticancer and antimicrobial activities.
Case Studies
- Anticancer Efficacy in vitro : A study evaluated the cytotoxic effects of various benzofuran derivatives on human cancer cell lines, demonstrating that compounds with similar structures to this compound significantly inhibited cell growth and induced apoptosis .
- Antimicrobial Testing : Another investigation focused on the antibacterial effects of fluorinated benzofurans against S. aureus, confirming that these compounds effectively reduced bacterial viability at low concentrations, thus highlighting their potential as therapeutic agents against resistant strains .
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways and reaction monitoring strategies for synthesizing 3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step processes, including (1) preparation of the benzofuran-2-carboxylic acid core via cyclization, (2) Pd-catalyzed C-H arylation for introducing the 4-fluorophenyl group, and (3) transamidation or coupling reactions for acetamide formation . Monitoring via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) as the mobile phase ensures reaction progress . Post-synthesis, liquid-liquid extraction and drying over anhydrous Na₂SO₄ are standard purification steps .
Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm substituent positions and amide bond formation. Anomalies in aromatic proton shifts may indicate steric interactions or hydrogen bonding .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 60.5° between benzofuran and fluorophenyl groups) and validates intramolecular interactions like N–H···O hydrogen bonds .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry enhance reaction design and optimization for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback loops to optimize catalysts (e.g., TBTU in amidation) or solvent systems . Machine learning models trained on existing synthetic data (e.g., from ) can prioritize reaction conditions with higher yields or selectivity.
Q. What strategies address contradictions in bioactivity data between structurally similar benzofuran carboxamides?
- Methodological Answer :
- Structural Analog Analysis : Compare bioactivity of analogs (e.g., substituent variations at the 4-fluorophenyl group) to identify pharmacophore requirements .
- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and solvent (DMSO concentration ≤0.1%) to minimize false positives .
- Docking Studies : Molecular docking against hypothesized targets (e.g., kinase domains) clarifies binding modes and explains discrepancies in IC₅₀ values .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments for this compound?
- Methodological Answer : Single-crystal X-ray diffraction determines absolute configuration and validates stereochemistry. For example, intramolecular C–H···O interactions and torsion angles (e.g., 60.5° in ) distinguish between enantiomers. Refinement protocols using SHELXL or OLEX2, with restraints for H-atom positions, ensure accuracy .
Q. What experimental approaches validate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify labile groups (e.g., acetamide hydrolysis) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss at 25–300°C, correlating with decomposition points (e.g., MP: 421 K in ) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the reactivity of the benzofuran core in cross-coupling reactions?
- Methodological Answer : Divergent reactivity may arise from electronic effects of substituents. For example, electron-withdrawing groups (e.g., -F) on the phenyl ring deactivate the benzofuran core toward Pd-catalyzed coupling. Systematic screening of ligands (e.g., XPhos vs. SPhos) and bases (K₂CO₃ vs. Cs₂CO₃) can optimize reactivity .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
